CFM-4

Description

Properties

IUPAC Name |

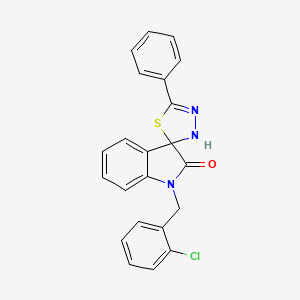

1'-[(2-chlorophenyl)methyl]-5-phenylspiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3OS/c23-18-12-6-4-10-16(18)14-26-19-13-7-5-11-17(19)22(21(26)27)25-24-20(28-22)15-8-2-1-3-9-15/h1-13,25H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMADITKBVODKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3(S2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of CFM-4 in Apoptosis Induction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFM-4, a CARP-1 (Cell cycle and apoptosis regulatory protein 1) functional mimetic, represents a promising class of small molecules with potent pro-apoptotic activity across a range of cancer cell types. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-induced apoptosis. The primary mechanism of action involves the upregulation and activation of CARP-1, which subsequently triggers a cascade of downstream signaling events, culminating in programmed cell death. Key events include the activation of the stress-activated protein kinases (SAPK) p38 and JNK, inhibition of the pro-survival Akt signaling pathway, and the induction of canonical apoptotic markers such as PARP and caspase cleavage. This document details these pathways, presents available quantitative data, outlines experimental protocols for key assays, and provides visual representations of the signaling networks to facilitate a deeper understanding for research and drug development applications.

Introduction to this compound and its Target: CARP-1

CARP-1, also known as CCAR1, is a peri-nuclear phosphoprotein that functions as a critical regulator of cell growth, differentiation, and apoptosis. It acts as a co-activator for various transcription factors and is implicated in the cellular response to chemotherapy. This compound and its analogs, such as this compound.16, are small molecules designed to mimic the function of CARP-1, thereby promoting its pro-apoptotic activities. These compounds have been shown to inhibit the growth of various cancer cells, including those resistant to conventional therapies, by inducing apoptosis.[1][2][3]

Core Signaling Pathways of this compound-Induced Apoptosis

The pro-apoptotic effects of this compound are mediated through a multi-pronged attack on cancer cell survival machinery. The core mechanism revolves around the upregulation of CARP-1, which then orchestrates the activation of pro-death signaling cascades and the suppression of pro-survival pathways.

Upregulation of CARP-1 and Activation of the SAPK Pathway

Treatment of cancer cells with this compound leads to a significant increase in the expression of CARP-1.[2][4] This elevated level of CARP-1 is a critical initiating event in the apoptotic cascade. One of the primary downstream effects of increased CARP-1 is the activation of the Stress-Activated Protein Kinase (SAPK) pathways, specifically p38 MAPK and c-Jun N-terminal Kinase (JNK).

-

p38 MAPK Activation: this compound treatment leads to the phosphorylation and activation of p38 MAPK. Activated p38 plays a crucial role in mediating cellular stress responses and promoting apoptosis.

-

JNK Activation: Similarly, this compound induces the phosphorylation of JNK. The JNK pathway is a key signaling cascade involved in the cellular response to a variety of stresses and is a potent inducer of apoptosis.

The activation of both p38 and JNK by this compound creates a strong pro-apoptotic cellular environment.

Induction of Apoptotic Markers

The activation of the CARP-1 and SAPK pathways by this compound culminates in the induction of well-established markers of apoptosis:

-

PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a key enzyme involved in DNA repair. During apoptosis, PARP is cleaved by caspases, rendering it inactive. This compound treatment results in the robust cleavage of PARP, indicating the execution phase of apoptosis.

-

Caspase Activation: this compound induces the activation of initiator caspases, such as caspase-8, and executioner caspases, including caspase-3 and -7. Activated caspases are the central drivers of the apoptotic process, responsible for the cleavage of numerous cellular substrates.

Inhibition of Pro-Survival Signaling: The Akt/FOXO3a Axis

A critical aspect of this compound's mechanism of action is its ability to suppress pro-survival signaling pathways, most notably the PI3K/Akt pathway. This compound and its analogs have been shown to inhibit the phosphorylation and activation of Akt.

The inhibition of Akt has significant downstream consequences, including the potential activation of the Forkhead box O3 (FOXO3a) transcription factor. In its unphosphorylated state, FOXO3a translocates to the nucleus and promotes the transcription of genes involved in apoptosis and cell cycle arrest. While direct evidence for this compound-induced FOXO3a nuclear translocation is still emerging, the inhibition of its upstream negative regulator, Akt, strongly suggests this as a plausible downstream event.

Signaling Pathway Diagram: this compound Mechanism of Action

Caption: this compound initiates apoptosis by upregulating CARP-1, leading to SAPK activation and Akt inhibition.

Quantitative Data on this compound and its Analogs

Precise quantitative data for this compound across a wide range of cancer cell lines is still being consolidated in the literature. However, studies on its potent analog, this compound.16, provide valuable insights into its efficacy.

Table 1: Growth Inhibitory (GI50) Concentrations of this compound.16 in NSCLC Cell Lines

| Cell Line | Drug Resistance Profile | GI50 of Erlotinib | GI50 of this compound.16 | Reference |

| HCC827 | Parental (TKI-sensitive) | ~0.1 µM | Not explicitly stated | |

| HCC827-ER | Erlotinib-Resistant | ≥15 µM | Not explicitly stated | |

| H1975 | Parental (T790M mutation) | Not explicitly stated | Not explicitly stated | |

| H1975-RR | Rociletinib-Resistant | Not explicitly stated | Not explicitly stated |

Note: While specific GI50 values for this compound.16 are not provided in a tabular format in the cited literature, the studies indicate its effectiveness in attenuating the growth of both parental and TKI-resistant NSCLC cells. Further research is needed to establish a comprehensive IC50 profile for this compound and its analogs.

Table 2: Qualitative Summary of Protein Level Changes Induced by this compound/CFM-4.16

| Protein | Change upon Treatment | Effect | Reference |

| CARP-1 | Increased expression | Pro-apoptotic | |

| Phospho-p38 | Increased phosphorylation | Pro-apoptotic | |

| Phospho-JNK | Increased phosphorylation | Pro-apoptotic | |

| Cleaved PARP | Increased levels | Marker of apoptosis | |

| Cleaved Caspase-8 | Increased levels | Initiator caspase activation | |

| Phospho-Akt | Decreased phosphorylation | Inhibition of survival | |

| c-Met | Inhibited | Inhibition of oncogenic signaling |

Detailed Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).

Caption: Standard workflow for Western Blot analysis of apoptosis-related proteins.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CARP-1, phospho-p38, cleaved PARP, Akt, phospho-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Detection of DNA Fragmentation (TUNEL Assay)

This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Workflow Diagram: TUNEL Assay

Caption: Workflow for the detection of apoptotic DNA fragmentation using the TUNEL assay.

Methodology:

-

Cell Preparation: Treat cells with this compound, then harvest and fix them with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

DNA Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and BrdU-labeled nucleotides (BrdUTP) to label the 3'-OH ends of fragmented DNA.

-

Staining: Wash the cells and incubate with a fluorescently-labeled anti-BrdU antibody (e.g., FITC-conjugated).

-

Counterstaining: Counterstain the cellular DNA with a dye such as Propidium Iodide (PI) or DAPI.

-

Analysis: Analyze the cells by flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells or visualize them by fluorescence microscopy.

Conclusion

This compound and its analogs are potent inducers of apoptosis in a variety of cancer cell types, including those that have developed resistance to standard therapies. Their mechanism of action is centered on the upregulation of the pro-apoptotic protein CARP-1, which triggers the activation of the p38 and JNK stress kinase pathways and the suppression of the pro-survival Akt signaling cascade. This leads to the activation of caspases, cleavage of PARP, and ultimately, programmed cell death. The multifaceted mechanism of this compound makes it an attractive candidate for further preclinical and clinical investigation as a novel anti-cancer therapeutic. This guide provides a foundational understanding of its core apoptotic mechanisms to aid researchers and drug developers in their efforts to leverage this promising class of compounds.

References

- 1. CARP-1 / CCAR1: A biphasic regulator of cancer cell growth and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CARP-1 functional mimetics: a novel class of small molecule inhibitors of medulloblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

CFM-4: A Novel Regulator of G2/M Cell Cycle Arrest and Apoptosis

An In-depth Technical Guide on the Core Function of a Promising Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the function of CFM-4, a small molecule antagonist of the CARP-1/APC-2 interaction, in inducing G2/M cell cycle arrest and apoptosis in cancer cells. This document details the core signaling pathways, presents quantitative data from key experiments, and outlines the methodologies for reproducing these findings.

Core Mechanism of Action

This compound is a potent small molecule that functions as a CARP-1 (Cell Cycle and Apoptosis Regulatory Protein-1) functional mimetic. Its primary mechanism of action involves the disruption of the protein-protein interaction between CARP-1 and APC-2 (Anaphase-Promoting Complex Subunit 2). This antagonism leads to a cascade of downstream events culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis, even in drug-resistant cancer cell lines.

Signaling Pathway of this compound Induced G2/M Arrest

This compound initiates a signaling cascade by binding to CARP-1, which prevents its interaction with the E3 ubiquitin ligase APC/C (Anaphase-Promoting Complex/Cyclosome). This disruption leads to an accumulation of CARP-1. The elevated levels of CARP-1, in concert with the inhibition of APC/C activity, result in a significant decrease in the levels of key mitotic proteins, including Cyclin B1 and Cdc20. The loss of these critical regulators of the G2/M transition prevents cells from entering mitosis, leading to cell cycle arrest. Concurrently, this compound treatment activates stress-activated protein kinases (SAPKs) such as p38 and JNK1/2, and initiates caspase cascades, ultimately leading to programmed cell death (apoptosis).

CFM-4: A Novel Antagonist of the CARP-1/APC-2 Interaction

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cell Division Cycle and Apoptosis Regulator 1 (CARP-1), also known as CCAR1, is a crucial phospho-protein that plays a multifaceted role in cell growth, apoptosis, and signal transduction. Its interaction with the Anaphase Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase, particularly with the APC-2 subunit, is a critical regulatory point in cell cycle progression. The disruption of this interaction presents a promising therapeutic strategy for targeting cancer cells. CFM-4 (1-(2-chlorobenzyl)-5'-phenyl-3'H-spiro[indoline-3,2'-[1]thiadiazol]-2-one) has emerged as a potent small molecule inhibitor of the CARP-1/APC-2 binding, demonstrating significant anti-cancer properties. This technical guide provides an in-depth overview of this compound, its mechanism of action, and the experimental methodologies used to characterize its function.

Introduction

CARP-1 is a perinuclear phosphoprotein that functions as a co-activator for various signaling pathways, including steroid/thyroid nuclear receptors, β-catenin, and the tumor suppressor p53.[2] Its involvement in chemotherapy-dependent apoptosis highlights its significance as a potential therapeutic target. A yeast two-hybrid screen identified the anaphase-promoting complex/cyclosome E3 ubiquitin ligase component APC-2 as a binding partner of CARP-1. The interaction between CARP-1 and APC-2, along with the APC/C co-activators Cdc20 and Cdh1, suggests a regulatory role for CARP-1 in cell cycle control.

This compound is a CARP-1 Functional Mimetic (CFM) identified through high-throughput screening as a small molecule antagonist of the CARP-1/APC-2 interaction. By preventing this binding, this compound induces G2/M cell cycle arrest and apoptosis in a variety of cancer cells, including those resistant to conventional drugs. This guide will delve into the quantitative data supporting the efficacy of this compound, the detailed experimental protocols for its study, and visual representations of its mechanism and relevant pathways.

Quantitative Data

The efficacy of this compound as a CARP-1/APC-2 binding antagonist and an anti-cancer agent has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Description | Reference |

| IC50 (this compound) | 1 µM | Inhibition of CARP-1/APC-2 interaction | |

| Kd (CARP-1/APC-2) | 480 nM | Dissociation constant for CARP-1 and APC-2 binding | |

| Table 1: Binding Affinity and Interaction Inhibition |

| Cell Line Type | IC50 Range (this compound) | Effect | Reference |

| Various Cancer Cells | 10-15 µM | Induction of apoptosis | |

| Drug-Resistant Human Breast Cancer Cells | Not specified, but effective | Suppression of growth | |

| Table 2: Cellular Activity of this compound |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by directly interfering with the interaction between CARP-1 and APC-2. This disruption triggers a cascade of events leading to cell cycle arrest and apoptosis.

CARP-1 and the APC/C Complex

CARP-1 interacts with the APC-2 subunit of the Anaphase Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase crucial for regulating the metaphase-to-anaphase transition and mitotic exit. By binding to APC-2, CARP-1 is thought to co-activate the APC/C complex.

This compound as a Binding Antagonist

This compound functions by binding to CARP-1, which in turn prevents CARP-1 from interacting with APC-2. This antagonistic action disrupts the normal function of the APC/C complex, leading to downstream cellular consequences.

Downstream Effects of this compound

The inhibition of the CARP-1/APC-2 interaction by this compound leads to:

-

G2/M Cell Cycle Arrest: Disruption of APC/C function prevents the degradation of key cell cycle proteins, such as cyclin B1, leading to an arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: The cell cycle arrest and likely other signaling perturbations trigger the apoptotic cascade. This involves the activation of caspase-8 and caspase-9.

-

Loss of Cell Cycle Proteins: this compound treatment leads to a loss of cyclin B1 and Cdc20 proteins in a manner that is independent of the ubiquitin-proteasome pathway but is caspase-mediated.

-

p53-Independent Apoptosis: Notably, this compound induces apoptosis independently of the tumor suppressor p53, which is often mutated in cancer cells.

References

The Role of CFM-4 in Inhibiting Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug resistance remains a critical obstacle in oncology, necessitating the development of novel therapeutic agents that can overcome these resistance mechanisms. CARP-1/CCAR1 (Cell Division Cycle and Apoptosis Regulator 1) has been identified as a crucial regulator of apoptosis in response to various chemotherapeutic agents. CARP-1 Functional Mimetics (CFMs), a class of small molecule inhibitors, leverage this pathway to induce cell death in a variety of cancer cells, including drug-resistant phenotypes. This technical guide provides an in-depth examination of a lead compound, CFM-4, and its potent analogs, detailing their mechanism of action, quantitative efficacy, and the experimental protocols used for their characterization. The focus is on this compound's ability to bind and modulate CARP-1, initiating a signaling cascade that involves the activation of Stress-Activated Protein Kinases (SAPKs), cell cycle arrest, and ultimately, apoptosis.

Introduction to this compound

This compound (1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1][2]thiadiazol]-2(1H)-one) is a novel small molecule inhibitor developed as a CARP-1 functional mimetic.[3][4] CARP-1 is a perinuclear phosphoprotein that regulates cell growth and apoptosis by serving as a co-activator for several key signaling molecules and as a mediator of chemotherapy-induced apoptosis. This compound and its analogs were designed to interfere with the interaction between CARP-1 and the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. By mimicking the function of CARP-1, CFMs enhance its expression and trigger a pro-apoptotic signaling cascade, making them effective inhibitors of cancer cell growth, including in cell lines resistant to conventional therapies like Adriamycin, Cisplatin, and various tyrosine kinase inhibitors (TKIs).

Core Mechanism of Action

The primary mechanism of this compound involves the direct modulation of the CARP-1 signaling pathway to induce apoptosis and inhibit cell proliferation. This is achieved through a multi-faceted approach targeting key cellular processes.

CARP-1 Upregulation and APC/C Interaction

This compound and its analogs bind to CARP-1, enhancing its expression and interfering with its binding to APC-2. This disruption is a critical initiating event that shifts the cellular balance away from proliferation and towards apoptosis.

Induction of Apoptosis via SAPK Pathway

Upon engagement by this compound, CARP-1 initiates a downstream signaling cascade characterized by the activation of pro-apoptotic Stress-Activated Protein Kinases (SAPKs), specifically p38 and c-Jun N-terminal kinases (JNKs). Activated p38 and JNK, in turn, trigger the caspase cascade, which is essential for the execution of apoptosis. Evidence shows that this compound-induced apoptosis involves the activation of initiator caspase-8 and executioner caspase-3, leading to the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP). Pharmacological blockage of caspase-8 has been shown to prevent apoptosis by this compound, highlighting its necessity in this signaling pathway.

Inhibition of Oncogenic Pathways

In addition to activating pro-apoptotic pathways, CFM compounds actively inhibit key survival and proliferation signals. Studies have demonstrated that this compound and its analog this compound.16 can inhibit oncogenic kinases such as cMet and Akt, which are often hyperactivated in cancer and contribute to drug resistance.

Cell Cycle Arrest

A significant component of this compound's anti-proliferative effect is its ability to induce cell cycle arrest, primarily at the G2/M phase. This is often accompanied by a reduction in the levels of key mitotic regulators, such as Cyclin B1. By preventing cancer cells from completing mitosis, this compound effectively halts their proliferation.

Quantitative Data on Anti-Proliferative Efficacy

The efficacy of this compound and its analogs has been quantified across a range of cancer cell lines, with a particular focus on those resistant to standard treatments. The half-maximal growth inhibitory concentration (GI₅₀) is a key metric used to assess potency.

Table 1: GI₅₀ Values in Non-Small Cell Lung Cancer (NSCLC)

| Cell Line | Resistance Profile | GI₅₀ of Standard TKI | GI₅₀ of CFM Analog | Reference |

| H1975 | Parental | ≤0.18 µM (Rociletinib/Ocimertinib) | Attenuated Growth | |

| H1975 | Ocimertinib-Resistant | ~12 µM (Ocimertinib) | Attenuated Growth | |

| H1975 | Rociletinib-Resistant | 4.5 - 8.0 µM (Rociletinib) | Attenuated Growth | |

| A549 / H1299 | Parental | N/A | 2.0 µM (this compound.16) |

Table 2: GI₅₀ Values in Renal Cell Carcinoma (RCC)

| Cell Line | Resistance Profile | GI₅₀ of Everolimus | Note on CFM Efficacy | Reference |

| A498 | Parental | ~1.2 µM | This compound.16 was effective | |

| A498 | Everolimus-Resistant | ≥10.0 µM | This compound.16 was effective | |

| UOK262 | Parental | <0.02 µM | This compound.16 was effective | |

| UOK262 | Everolimus-Resistant | 1.8 - 7.0 µM | This compound.16 was effective | |

| UOK268 | Parental | <0.02 µM | This compound.16 was effective | |

| UOK268 | Everolimus-Resistant | 7.0 - ≥10.0 µM | This compound.16 was effective |

Table 3: GI₅₀ Values in Triple-Negative Breast Cancer (TNBC)

| Cell Line | Resistance Profile | GI₅₀ of Cisplatin | Note on CFM Efficacy | Reference |

| MDA-MB-468 | Cisplatin-Resistant | ≥6.0 - 15.0 µM | This compound.16 inhibited viability | |

| MDA-MB-231 | Cisplatin-Resistant | ≥150.0 µM | This compound.16 inhibited viability |

Note: this compound.16 is a novel analog that is generally more potent than this compound.

Key Experimental Protocols

The characterization of this compound's anti-cancer effects relies on a set of standardized in vitro assays. Detailed methodologies for these core experiments are provided below.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of ~630 nm.

Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Protocol:

-

Cell Collection: Induce apoptosis using this compound. Collect both floating and adherent cells. Harvest approximately 1-5 x 10⁵ cells per sample by centrifugation.

-

Washing: Wash cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate for 15-20 minutes at room temperature, protected from light.

-

Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.

-

Healthy cells: Annexin V negative, PI negative.

-

Early Apoptosis: Annexin V positive, PI negative.

-

Late Apoptosis/Necrosis: Annexin V positive, PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to double-stranded DNA, so the fluorescence intensity is directly proportional to the DNA content.

Protocol:

-

Cell Collection: Harvest approximately 1 x 10⁶ cells per sample.

-

Washing: Wash cells with PBS and centrifuge at ~300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 30 minutes (or store at 4°C).

-

Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.

-

RNase Treatment: To ensure only DNA is stained, resuspend the pellet in a solution containing RNase A (e.g., 100 µg/mL).

-

PI Staining: Add PI staining solution (e.g., 50 µg/mL).

-

Incubation: Incubate at room temperature for 5-10 minutes.

-

Analysis: Analyze samples by flow cytometry, using a linear scale for PI fluorescence. Record at least 10,000 events per sample.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as CARP-1, cleaved PARP, and phosphorylated p38/JNK, to confirm the mechanism of action of this compound.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate 20-50 µg of protein per lane by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CARP-1, anti-cleaved-PARP) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) for 1-2 hours at room temperature.

-

Detection: Wash the membrane again with TBST. Add a chemiluminescent substrate (e.g., ECL) and detect the signal using an imaging system or X-ray film. A loading control protein (e.g., actin or tubulin) should be probed to ensure equal protein loading.

Conclusion

This compound and its next-generation analogs represent a promising class of anti-cancer compounds that function as CARP-1 functional mimetics. By upregulating CARP-1 and activating the p38/JNK stress-activated kinase pathway, these molecules effectively induce G2/M cell cycle arrest and apoptosis. Crucially, their efficacy extends to various cancer cell lines that have developed resistance to frontline therapeutic agents, including TKIs and platinum-based drugs. The data and protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of the CARP-1 signaling axis in oncology.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ID [thermofisher.com]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. corefacilities.iss.it [corefacilities.iss.it]

The Chemical Architecture and Biological Profile of CFM-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFM-4, a novel small molecule inhibitor, has emerged as a compound of significant interest in oncology research. Identified as a CARP-1 functional mimetic, it disrupts the interaction between CARP-1 (Cell Cycle and Apoptosis Regulatory Protein-1) and APC-2 (Anaphase-Promoting Complex subunit 2), leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound. Detailed experimental protocols for its biological evaluation and visualizations of its signaling pathway are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1][2]thiadiazol]-2(1H)-one | |

| Synonyms | This compound, CFM4, CARP-1 mimetic | |

| Molecular Formula | C22H16ClN3OS | |

| Molecular Weight | 405.9 g/mol | |

| Solubility | Soluble in DMSO (up to 20 mM) | |

| Storage | Store at +4°C |

Biological Properties and Mechanism of Action

This compound acts as a potent antagonist of the CARP-1/APC-2 interaction. By mimicking the function of CARP-1, it induces G2/M phase cell cycle arrest and triggers apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutics. The induction of apoptosis by this compound is associated with an IC50 in the range of 10-15 μM.

The primary mechanism of action involves the disruption of the anaphase-promoting complex/cyclosome (APC/C), a key E3 ubiquitin ligase that regulates cell cycle progression. Specifically, this compound prevents the binding of CARP-1 to the APC-2 subunit. This interference leads to the stabilization of key APC/C substrates, such as cyclin B1 and Cdc20, which are critical for mitotic progression. The accumulation of these proteins ultimately results in a halt at the G2/M checkpoint and the initiation of the apoptotic cascade.

| Property | Description | Reference |

| Target | CARP-1/APC-2 interaction | |

| Biological Activity | Induces G2/M cell cycle arrest and apoptosis | |

| IC50 for Apoptosis | 10-15 μM | |

| Downstream Effects | Stabilization of cyclin B1 and Cdc20, activation of caspases |

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound's induction of apoptosis.

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound. These protocols are based on standard methodologies and can be adapted for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol describes the analysis of cell cycle distribution in this compound treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell line of interest

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 5, 10, 15 µM) and a vehicle control for 24 or 48 hours.

-

Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in 1 mL of cold PBS and adding 4 mL of cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Western Blot for Caspase Activation and Cyclin B1)

This protocol details the detection of apoptotic markers, such as cleaved caspases and changes in cyclin B1 levels, in response to this compound treatment via Western blotting.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-cyclin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin).

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of spiro[3H-indole-3,2'-thiadiazol]-2(1H)-one derivatives involves a multi-step reaction. A representative approach is outlined below, based on the synthesis of similar compounds.

Caption: General workflow for the synthesis of this compound.

Representative Synthesis Protocol:

-

Cyclocondensation: An appropriately substituted isatin is reacted with an aromatic thiohydrazide in a suitable solvent (e.g., ethanol) under reflux, often in the presence of a catalytic amount of acid (e.g., glacial acetic acid), to yield the spiro[indole-thiadiazole] intermediate.

-

N-Alkylation: The resulting spiro intermediate is then N-alkylated at the indole nitrogen using 2-chlorobenzyl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to afford this compound.

-

Purification: The final product is purified by recrystallization or column chromatography.

Conclusion

This compound represents a promising class of anti-cancer compounds with a distinct mechanism of action targeting the CARP-1/APC-C signaling axis. Its ability to induce G2/M arrest and apoptosis in cancer cells warrants further investigation for its therapeutic potential. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating a deeper understanding and exploration of this compound and its analogs.

References

Investigating the signaling pathways affected by CFM-4

An In-depth Technical Guide to the Signaling Pathways Modulated by CFM-4

Abstract

This compound, a CARP-1/CCAR1 functional mimetic, has emerged as a promising small molecule with significant anti-cancer properties. It operates by binding to and modulating the function of the Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1/CCAR1), a critical regulator of cell growth and apoptosis. This technical guide provides a comprehensive overview of the signaling pathways affected by this compound, presents quantitative data on its efficacy, details key experimental protocols for its study, and visualizes complex biological processes using standardized diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this compound's mechanism of action.

Core Mechanism of Action: CARP-1/CCAR1 Modulation

This compound functions as a CARP-1 functional mimetic. These compounds bind to CARP-1, stimulate its expression, and subsequently trigger apoptosis in a variety of cancer cells.[1][2] CARP-1 itself is a perinuclear phosphoprotein that plays a biphasic role in transducing signals for cell growth, survival, and apoptosis.[3] this compound's interaction with CARP-1 appears to be a central event that initiates a cascade of downstream signaling effects, leading to cell growth inhibition and apoptosis.

Figure 1. Core mechanism of this compound action on CARP-1.

Affected Signaling Pathways

Intrinsic Apoptosis Pathway

This compound is a potent inducer of apoptosis. Its mechanism involves the upregulation of its primary target, CARP-1, which acts as an effector of apoptosis.[1] This leads to the activation of Stress-Activated Protein Kinases (SAPKs) such as p38 and JNK1/2.[4] The activation cascade continues with the cleavage of caspase-8 and Poly (ADP-ribose) polymerase (PARP), both hallmark events of apoptosis. Furthermore, this compound and its analogs have been shown to induce DNA damage, evidenced by the phosphorylation of histone H2AX (γH2AX), which is a key event in the DNA damage response that can trigger apoptosis.

Figure 2. this compound's effect on the intrinsic apoptosis pathway.

PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is common in many cancers. This compound has been shown to inhibit key oncogenic kinases, including Akt. By inhibiting the phosphorylation and activation of Akt, this compound effectively shuts down a major pro-survival signal, thereby sensitizing cancer cells to apoptosis. This inhibition is a crucial component of its anti-tumor activity, particularly in cancers that are dependent on this pathway.

Figure 3. this compound's inhibitory action on the PI3K/Akt pathway.

Wnt Signaling Pathway

In combination with other chemotherapeutic agents like cisplatin, the this compound analog, this compound.16, has demonstrated effects on the Wnt signaling pathway in Triple-Negative Breast Cancer (TNBC) cells. This combination treatment inhibited the expression of key Wnt signaling components, including the receptor Frizzled-8 (FZD8), the co-receptor LRP6, and the downstream transcription factor c-Myc. The Wnt pathway is crucial for cancer stem cell (CSC) maintenance, and its inhibition by the this compound.16/cisplatin combination led to reduced mammosphere formation and increased apoptosis in CSCs.

Figure 4. Inhibition of Wnt signaling by this compound.16 and Cisplatin.

Quantitative Data on this compound Efficacy

The anti-proliferative and cytotoxic effects of this compound and its analogs have been quantified across various cancer cell lines. The data highlights a dose-dependent inhibition of cell viability.

Table 1: Growth Inhibition (GI₅₀) of this compound and Analogs in NSCLC Cells

| Cell Line | Resistance Profile | Compound | GI₅₀ Dose (µM) | Citation |

| H1975 | Parental | Rociletinib | ≤0.18 | |

| H1975 | Parental | Osimertinib | ≤0.18 | |

| H1975 | Rociletinib-Resistant | Rociletinib | 4.5 - 8.0 | |

| H1975 | Osimertinib-Resistant | Osimertinib | ~12 | |

| H1975 | Parental & TKI-Resistant | This compound | Attenuated Growth | |

| H1975 | Parental & TKI-Resistant | This compound.16 | Attenuated Growth |

Table 2: Reduction in Cell Viability by CFM Compounds (10 µM, 24h)

| Cell Type | Compound | % Reduction in Viability | Citation |

| MPM | This compound | ~80 - 90% | |

| MPM | This compound.6 | ~80 - 90% | |

| TNBC | This compound | ~70 - 90% | |

| TNBC | This compound.6 | ~70 - 90% | |

| NB | This compound | ~50 - 60% | |

| NB | This compound.6 | ~50 - 60% | |

| MPM: Malignant Pleural Mesothelioma; TNBC: Triple-Negative Breast Cancer; NB: Neuroblastoma. |

Table 3: Reduction in Cell Viability in Neuroblastoma (NB) Cells

| Compound | Dose (µM) | Treatment Time (h) | % Reduction in Viability | Citation |

| This compound | 20 | 24 | ~70 - 80% | |

| CFM-5 | 20 | 24 | ~70 - 80% | |

| This compound | 5 | 48 | ~70 - 80% | |

| CFM-5 | 5 | 48 | ~70 - 80% |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of this compound by measuring the metabolic activity of cells.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of this compound (e.g., 0-20 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol distinguishes between healthy, apoptotic, and necrotic cells.

-

Cell Culture and Treatment : Culture cells to ~70-80% confluency and treat with this compound for the specified duration.

-

Cell Harvesting : Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding flask.

-

Washing : Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.

-

Resuspension : Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10⁶ cells/mL.

-

Staining : Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

-

Healthy cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Western Blotting

This protocol is used to detect the levels of specific proteins (e.g., CARP-1, cleaved PARP, p-p38) in cell lysates.

-

Lysate Preparation : After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Denature 20-30 µg of protein from each sample and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a specific primary antibody (e.g., anti-CARP-1, anti-cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis : Quantify band intensity and normalize to a loading control like actin or tubulin.

Figure 5. A generalized workflow for studying this compound's effects.

Conclusion

This compound demonstrates a multi-faceted approach to inhibiting cancer cell growth and survival. By functionally mimicking and upregulating CARP-1, it triggers a pro-apoptotic program involving the activation of the p38/JNK pathway and key apoptotic markers. Concurrently, it suppresses critical pro-survival signaling by inhibiting the PI3K/Akt pathway and oncogenic receptor tyrosine kinases like c-Met. Its ability to also modulate the Wnt signaling pathway, particularly in combination therapies, suggests a broader utility in targeting cancer stem cells and overcoming drug resistance. The quantitative data and established protocols provided herein serve as a valuable resource for the continued investigation and development of this compound and its analogs as next-generation cancer therapeutics.

References

Preliminary Studies on CFM-4 in Drug-Resistant Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on CFM-4, a novel small molecule inhibitor, in the context of drug-resistant breast cancer. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the associated signaling pathways and workflows.

Introduction to this compound and Drug-Resistant Breast Cancer

Drug resistance remains a significant hurdle in the effective treatment of breast cancer, particularly in aggressive subtypes like triple-negative breast cancer (TNBC). Novel therapeutic strategies are urgently needed to overcome resistance to conventional chemotherapies such as cisplatin. This compound, a CARP-1 functional mimetic, has emerged as a promising agent that demonstrates efficacy in inducing cell death in cancer cells, including those resistant to standard treatments. This guide focuses on the preliminary findings of this compound's activity, primarily in cisplatin-resistant TNBC models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound, focusing on its effects on cell viability and cancer stem cell populations in various TNBC cell lines.

Table 1: Effect of this compound and Cisplatin on Cell Viability of TNBC Cell Lines

| Cell Line | Treatment | Concentration | Duration (hours) | % Cell Death (approx.) |

| MDA-MB-231 | This compound.16 | 10 µM | 24 | 30-50% |

| Cisplatin | 10 µg/ml | 24 | 30-50% | |

| This compound.16 + Cisplatin | 10 µM + 10 µg/ml | 24 | ~80%[1] | |

| MDA-MB-468 | This compound.16 | 10 µM | 24 | 30-50% |

| Cisplatin | 10 µg/ml | 24 | 30-50% | |

| This compound.16 + Cisplatin | 10 µM + 10 µg/ml | 24 | ~80%[1] | |

| CRL2335 | This compound.16 | 10 µM | 24 | 30-50% |

| Cisplatin | 10 µg/ml | 24 | 30-50% | |

| This compound.16 + Cisplatin | 10 µM + 10 µg/ml | 24 | ~70-80%[2] | |

| BR-1126 (PDX derived) | This compound.16 | 10 µM | 24 | 30-50% |

| Cisplatin | 10 µg/ml | 24 | 30-50% | |

| This compound.16 + Cisplatin | 10 µM + 10 µg/ml | 24 | ~70-80%[2] |

Table 2: Effect of this compound and Cisplatin on Mammosphere Formation in Cisplatin-Resistant TNBC Cells

| Cell Line | Treatment | % Reduction in Mammosphere Formation (approx.) |

| CisR/MDA-231 | Cisplatin | ~30%[1] |

| This compound.16 | ~55% | |

| This compound.16 + Cisplatin | ~85% | |

| CisR/MDA-468 | Cisplatin | ~36% |

| This compound.16 | ~59% | |

| This compound.16 + Cisplatin | ~89% |

Signaling Pathways and Molecular Mechanisms

This compound exerts its anti-cancer effects through the modulation of specific signaling pathways. A key mechanism identified is the inhibition of the Wnt signaling pathway and the induction of apoptosis.

Wnt Signaling Pathway Inhibition

This compound, particularly in combination with cisplatin, has been shown to downregulate key components of the Wnt signaling pathway. This includes the Frizzled-8 (FZD8) receptor, Low-density lipoprotein receptor-related protein 6 (LRP6), and the downstream effector c-Myc. The inhibition of this pathway is crucial as aberrant Wnt signaling is implicated in cancer stem cell (CSC) self-renewal and chemoresistance.

Induction of Apoptosis

A key outcome of this compound treatment is the induction of apoptosis, or programmed cell death. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. The combination of this compound.16 and cisplatin significantly increases PARP cleavage, leading to enhanced cell death in both parental and cisplatin-resistant TNBC cells and their derived cancer stem cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound in drug-resistant breast cancer.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and cisplatin on breast cancer cell lines.

Materials:

-

TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, CRL2335, BR-1126)

-

Cisplatin-resistant TNBC cell lines (e.g., CisR/MDA-231, CisR/MDA-468)

-

96-well plates

-

Complete culture medium

-

This compound.16 (10 µM)

-

Cisplatin (10 µg/ml)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with this compound.16 (10 µM), cisplatin (10 µg/ml), or a combination of both for 24 hours.

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

References

The G2/M Checkpoint Under Siege: A Technical Guide to the Impact of CFM-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cell division cycle and apoptosis regulator 1 (CARP-1), also known as CCAR1, is a critical scaffold protein implicated in a multitude of cellular processes, including cell cycle progression and apoptosis. Its functional mimetic, CFM-4, has emerged as a potent anti-cancer agent that induces G2/M cell cycle arrest and apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's impact on the G2/M checkpoint. We will dissect the signaling pathways initiated by this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for studying its effects. This document is intended to be a comprehensive resource for researchers investigating novel cancer therapeutics targeting cell cycle regulation.

Introduction to this compound and the G2/M Checkpoint

The G2/M checkpoint is a critical surveillance mechanism that prevents cells from entering mitosis with damaged or incompletely replicated DNA. This checkpoint is orchestrated by a complex network of proteins, with the Cyclin-Dependent Kinase 1 (Cdk1)/Cyclin B1 complex playing a central role. Activation of this complex propels the cell into mitosis. The activity of Cdk1/Cyclin B1 is tightly regulated by inhibitory phosphorylation mediated by Wee1/Myt1 kinases and activating dephosphorylation by the Cdc25 phosphatase family. Another key regulator is the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that targets key mitotic proteins, including Cyclin B1, for proteasomal degradation, thus facilitating mitotic exit.

This compound is a small molecule that acts as a CARP-1 functional mimetic.[1] It has been shown to disrupt the interaction between CARP-1 and the APC/C subunit APC-2, leading to G2/M cell cycle arrest and subsequent apoptosis.[1] This guide will delve into the intricate details of this process.

The Core Mechanism: this compound's Disruption of the CARP-1/APC-2 Axis

The primary mechanism of action for this compound in inducing G2/M arrest is its ability to antagonize the binding of CARP-1 to APC-2, a core subunit of the APC/C E3 ubiquitin ligase.[1] CARP-1 is known to be a co-activator of the APC/C.[2] By preventing this interaction, this compound initiates a signaling cascade that culminates in cell cycle arrest and apoptosis.

Signaling Pathway Downstream of CARP-1/APC-2 Disruption

The disruption of the CARP-1/APC-2 interaction by this compound leads to two major downstream consequences: G2/M phase arrest and apoptosis. These two processes are intricately linked. A key event in this pathway is the loss of mitotic Cyclin B1.[1] This loss is reported to be caspase-mediated and independent of the ubiquitin-proteasome pathway.

This compound treatment also leads to the activation of Stress-Activated Protein Kinases (SAPKs), specifically p38 MAPK and JNK. The activation of these kinases is a crucial component of the apoptotic signaling induced by this compound. The crosstalk between the p38/JNK pathway and the G2/M checkpoint machinery is an active area of research, with evidence suggesting that these stress kinases can influence the activity of key cell cycle regulators.

Below is a diagram illustrating the proposed signaling pathway of this compound's impact on G2/M checkpoint regulation.

Quantitative Data on this compound's Efficacy

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values provide a quantitative measure of its potency.

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~10-15 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~10-15 | |

| HCT116 | Colorectal Carcinoma | Not specified | N/A |

| HepG2 | Hepatocellular Carcinoma | Not specified | N/A |

| Daoy | Medulloblastoma | Not specified | |

| HCC827 (parental) | Non-Small Cell Lung Cancer | Not specified | |

| HCC827 (Erlotinib-resistant) | Non-Small Cell Lung Cancer | ≥15 | |

| H1975 (parental) | Non-Small Cell Lung Cancer | Not specified | |

| H1975 (Ocimertinib-resistant) | Non-Small Cell Lung Cancer | ~12 | |

| H1975 (Rociletinib-resistant) | Non-Small Cell Lung Cancer | 4.5-8.0 |

Detailed Experimental Protocols

To facilitate further research into the effects of this compound, this section provides detailed protocols for key experiments.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 15 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO).

-

Cell Harvesting: Harvest cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of G2/M Checkpoint Proteins

This protocol is used to assess the protein levels of key G2/M checkpoint regulators following this compound treatment.

Materials:

-

Treated cell pellets (from a parallel experiment to the cell cycle analysis)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc20, anti-Cdk1, anti-phospho-Cdk1 (Tyr15), anti-Cdc25C, anti-Plk1, anti-cleaved PARP, anti-phospho-p38, anti-phospho-JNK, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Future Directions and Drug Development Implications

The unique mechanism of action of this compound, involving the disruption of a protein-protein interaction within the cell cycle machinery, presents a promising avenue for the development of novel anti-cancer therapeutics. Further research should focus on:

-

Elucidating the precise caspase cleavage site on Cyclin B1 following this compound treatment.

-

Investigating the direct impact of this compound on the kinase activity of Cdk1/Cyclin B1 and the phosphatase activity of Cdc25C.

-

Exploring the potential synergistic effects of this compound with other chemotherapeutic agents or targeted therapies.

-

Optimizing the pharmacological properties of this compound to enhance its efficacy and reduce potential off-target effects for in vivo applications.

Understanding the intricate details of how this compound manipulates the G2/M checkpoint will be instrumental in harnessing its full therapeutic potential in the fight against cancer.

References

Methodological & Application

Application Notes and Protocols for CFM-4 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction to CFM-4

This compound (CARP-1 Functional Mimetic-4) is a small molecule compound that has been identified as a potent inducer of apoptosis in a variety of cancer cell lines.[1][2] As a functional mimetic of CARP-1 (Cell Cycle and Apoptosis Regulatory Protein 1), this compound modulates key signaling pathways that control cell death. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its apoptotic effects.

Mechanism of Action:

This compound exerts its pro-apoptotic effects primarily through the upregulation and activation of CARP-1.[1] This leads to the stimulation of the pro-apoptotic Stress-Activated Protein Kinases (SAPKs), specifically p38 and JNK1/2.[1][2] The activation of these pathways culminates in the cleavage of downstream effector molecules such as PARP (Poly (ADP-ribose) polymerase) and caspases, ultimately leading to programmed cell death.

Signaling Pathway of this compound Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed protocols for utilizing this compound in cell culture experiments. Standard aseptic cell culture techniques should be followed throughout.

General Cell Culture and Treatment with this compound

This protocol outlines the basic steps for culturing cells and treating them with this compound.

Materials:

-

Cancer cell line of interest (e.g., Non-Small Cell Lung Cancer (NSCLC) lines like H1975, Neuroblastoma cell lines like SK-N-SH)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Sterile cell culture flasks, plates, and pipettes

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Trypsinize and resuspend the cells in fresh complete growth medium.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density. This should be optimized for each cell line to ensure they are in the logarithmic growth phase at the time of treatment. A typical seeding density for many cancer cell lines is 1-5 x 10⁵ cells/mL.

-

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Treatment of Cells:

-

Allow the seeded cells to attach and grow for 24 hours.

-

Prepare working concentrations of this compound by diluting the stock solution in complete growth medium. A common starting concentration for this compound is 10 µM. It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 20, 50 µM) to determine the optimal concentration for your cell line.

-

Include a vehicle control by treating cells with the same concentration of DMSO as used in the highest this compound concentration.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

-

Incubate the cells for the desired time period (e.g., 12, 24, 48 hours). The incubation time should be optimized based on the specific assay and cell line.

-

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol describes how to quantify apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

This compound treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS), sterile

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

Following this compound treatment, collect both adherent and floating cells.

-

For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization.

-

Combine the floating cells (from the culture medium) and the detached adherent cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blot Analysis of Apoptotic Markers

This protocol is for the detection of key proteins involved in the this compound induced apoptotic pathway.

Materials:

-

This compound treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CARP-1, anti-phospho-p38, anti-phospho-JNK1/2, anti-cleaved-PARP, anti-cleaved-caspase-8, and a loading control like anti-actin or anti-tubulin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and add Laemmli buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Data Presentation

Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Apoptosis in [Cell Line Name] Cells

| Treatment | Concentration (µM) | Incubation Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |

| Vehicle (DMSO) | - | 24 | |||

| This compound | 5 | 24 | |||

| This compound | 10 | 24 | |||

| This compound | 20 | 24 |

Table 2: Western Blot Analysis of Protein Expression Following this compound Treatment

| Target Protein | Vehicle Control (Fold Change) | This compound (10 µM, 24h) (Fold Change) |

| CARP-1 | 1.0 | |

| Phospho-p38 | 1.0 | |

| Phospho-JNK1/2 | 1.0 | |

| Cleaved PARP | 1.0 | |

| Cleaved Caspase-8 | 1.0 | |

| Actin (Loading Control) | 1.0 | 1.0 |

Experimental Workflow Visualization

The following diagram provides a visual representation of the experimental workflow for studying the effects of this compound.

Caption: Experimental workflow for this compound studies in cell culture.

References

Application Notes and Protocols for CFM-4 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of CFM-4, a CARP-1 functional mimetic, in preclinical mouse models of cancer. The included protocols are based on findings from various studies and are intended to serve as a guide for designing and executing in vivo experiments with this compound and its analogs.

Introduction

This compound (CARP-1 Functional Mimetic-4) and its derivatives, such as this compound.16, are a novel class of small molecules that have demonstrated anti-cancer activity in various preclinical models. These compounds function by binding to the Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1), also known as CCAR1, and stimulating apoptosis in cancer cells.[1] Studies have shown that this compound can inhibit the growth of a variety of cancer cell types, including those resistant to conventional chemotherapies, making it a promising candidate for further investigation.[1][2] Notably, a nano-lipid formulation of this compound has been shown to improve its bioavailability and efficacy when administered orally in mouse xenograft models of triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).[1][2]

Data Presentation: Dosage and Administration of this compound Analogs

The following table summarizes the available quantitative data on the administration of this compound analogs in mouse xenograft models. It is important to note that specific dosages and treatment schedules can vary depending on the cancer model, the formulation of the compound, and whether it is used as a single agent or in combination with other therapies.

| Compound/Formulation | Cancer Model | Mouse Strain | Administration Route | Dosage & Schedule | Outcome |

| Nanolipid formulation of this compound.16 in combination with Sorafenib | Rociletinib-resistant H1975 NSCLC Xenograft | Athymic nude mice | Not specified in abstract | Not specified in abstract | Superior growth inhibition of tumors |

| Nanolipid formulation of this compound | TNBC and NSCLC Xenografts | Not specified in abstract | Oral | Not specified in abstract | Reduced tumor growth |

| This compound.16 in combination with Doxorubicin | TNBC Xenograft | Not specified in abstract | Not specified in abstract | Not specified in abstract | Superior efficacy in inhibiting tumor growth |

Detailed dosage and schedule information was not available in the abstracts of the cited studies. Researchers should refer to the full-text articles for specific experimental parameters.

Experimental Protocols

Protocol 1: Preparation of Nanolipid Formulation of this compound

This protocol provides a general method for preparing a nanostructured lipid carrier (NLC) formulation, which has been shown to enhance the oral bioavailability of CFM compounds. This is a representative protocol based on common methods for NLC preparation.

Materials:

-

This compound or its analog

-